Unraveling the Mechanism of Action of 9-ING-41 (Elraglusib) in Cancer Cells: A Technical Guide
Unraveling the Mechanism of Action of 9-ING-41 (Elraglusib) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-ING-41, also known as elraglusib, is a first-in-class, intravenously administered small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a pivotal role in various cellular processes, and its aberrant overexpression is implicated in tumor progression and therapeutic resistance.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of 9-ING-41 in cancer cells, summarizing key preclinical and clinical findings. It details the signaling pathways modulated by 9-ING-41, presents quantitative data from clinical trials, outlines experimental methodologies, and provides visual representations of its molecular interactions.
Core Mechanism of Action: Inhibition of GSK-3β
The primary mechanism of action of 9-ING-41 is the potent and selective inhibition of GSK-3β.[1][2] GSK-3β is a key regulator of numerous signaling pathways involved in cell survival, proliferation, and apoptosis. In many cancers, GSK-3β is overexpressed, contributing to chemotherapy resistance and tumor growth.[1][2]
By inhibiting GSK-3β, 9-ING-41 disrupts these oncogenic pathways, leading to a downstream cascade of anti-tumor effects. Preclinical studies have demonstrated that 9-ING-41's inhibition of GSK-3β leads to the downregulation of pro-survival pathways and the restoration of apoptotic mechanisms in cancer cells.[1]
Modulation of Key Signaling Pathways
9-ING-41 exerts its anti-cancer effects by modulating several critical signaling pathways that are downstream of GSK-3β.
NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial mediator of inflammation, cell survival, and proliferation, and it is constitutively active in many cancer cells.[2] GSK-3β is known to promote the activity of the NF-κB pathway.[1] 9-ING-41, by inhibiting GSK-3β, leads to the downregulation of the NF-κB pathway.[1][2] This, in turn, decreases the expression of key NF-κB target genes that promote cancer cell survival, such as cyclin D1, Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and Bcl-xL.[2] The suppression of these anti-apoptotic proteins sensitizes cancer cells to apoptosis.[2]
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. GSK-3β can negatively regulate p53. By inhibiting GSK-3β, 9-ING-41 can restore p53-mediated apoptotic mechanisms, contributing to its anti-tumor activity.[1]
DNA Damage Response (DDR) Pathway
9-ING-41 has also been shown to downregulate the DNA damage response (DDR) pathway.[1] By suppressing the DDR pathway, 9-ING-41 may enhance the efficacy of DNA-damaging chemotherapeutic agents, providing a rationale for its use in combination therapies.[1]
Preclinical and Clinical Evidence
Preclinical studies have demonstrated the anti-tumor activity of 9-ING-41 across a variety of tumor types, including chemo-resistant patient-derived xenograft (PDX) models of glioblastoma.[1] In these models, 9-ING-41 enhanced the anti-tumor effects of chemotherapy agents like lomustine.[1]
A Phase I/II clinical trial (Actuate 1801) evaluated the safety and efficacy of 9-ING-41 as a monotherapy and in combination with various chemotherapy regimens in patients with refractory solid tumors and hematologic malignancies.[2][3]
Quantitative Data from Clinical Trials
The following table summarizes key data from the Phase I study of elraglusib (9-ING-41).
| Parameter | Monotherapy (n=62) | Combination Therapy (n=138) |
| Grade ≥3 Treatment-Emergent AEs | 55.2% | 71.3% |
| Complete Response | 1 (Melanoma) | - |
| Partial Response | 1 (Acute T-cell leukemia/lymphoma) | 7 |
| Median Progression-Free Survival | Not Reported | 2.1 months (95% CI, 2-2.6) |
| Median Overall Survival | Not Reported | 6.9 months (95% CI, 5.7-8.4) |
| Source:[3] |
Experimental Protocols
The clinical evaluation of 9-ING-41 involved a standard 3+3 dose-escalation study design.
Phase I/II Clinical Trial Design (Actuate 1801)
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Part 1 (Monotherapy): A standard 3+3 dose escalation design was used to determine the Maximum Tolerated Dose (MTD) or Recommended Phase 2 Dose (RP2D) of 9-ING-41 administered as a single agent.[2]
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Part 2 (Combination Therapy): A 3+3 dose escalation design was employed for eight different chemotherapy combination regimens to identify the MTD/RP2D for each combination. The chemotherapy agents included gemcitabine, doxorubicin, lomustine, carboplatin, irinotecan, gemcitabine/nab-paclitaxel, paclitaxel/carboplatin, and pemetrexed/carboplatin.[2][3]
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Patient Population: Patients with refractory malignancies, aged ≥18 years, with an ECOG performance status of 0–3, and who had prior treatment with the same chemotherapy regimen to be administered in the combination arms were included.[1]
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Drug Administration: 9-ING-41 was administered intravenously over 60 minutes, twice weekly in 3-week cycles.[2][3]
References
- 1. Malignant glioma subset from actuate 1801: Phase I/II study of 9-ING-41, GSK-3β inhibitor, monotherapy or combined with chemotherapy for refractory malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
